Lipophilicity Advantage: Higher LogP for Enhanced Membrane Permeability
6-Bromo-2,7-dichloroquinazoline exhibits a higher calculated LogP (3.7) compared to its dichloro analog, 2,7-dichloroquinazoline (LogP = 2.7) . This increased lipophilicity, conferred by the bromine substituent at the 6-position, is predicted to enhance passive membrane permeability, a critical factor for oral bioavailability and cellular uptake [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.6991 |
| Comparator Or Baseline | 2,7-Dichloroquinazoline (LogP = 2.700) |
| Quantified Difference | ΔLogP = +1.0 |
| Conditions | Calculated LogP (XLogP3 or similar computational method) |
Why This Matters
A higher LogP value directly correlates with improved membrane permeability, increasing the likelihood of achieving desirable oral bioavailability and cellular potency in drug discovery campaigns.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46(1-3), 3-26. View Source
